Product packaging for Deltaline(Cat. No.:)

Deltaline

Cat. No.: B8072568
M. Wt: 507.6 g/mol
InChI Key: DTTPWCNKTMQMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deltaline (CAS 6836-11-9) is a diterpenoid alkaloid naturally occurring in plants of the genus Delphinium . This compound is of significant interest in medicinal chemistry and pharmacology research due to its complex polycyclic structure and bioactivity. Recent studies highlight its potential as a novel anti-inflammatory agent. Research indicates that synthetic derivatives of this compound can potently inhibit inflammatory mediators in activated macrophages and show therapeutic effects in animal models by modulating the NF-κB/MAPK signaling pathway and inducing autophagy . Historically, this compound and its source plants have been associated with analgesic properties and the treatment of conditions like rheumatic pain and rheumatoid arthritis . Its intricate architecture also makes it a valuable starting point for diversity-oriented synthesis, enabling the creation of novel compounds for drug discovery and chemical biology screening . As a versatile chemical tool, this compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO8 B8072568 Deltaline

Properties

IUPAC Name

(14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTPWCNKTMQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6836-11-9
Record name Eldeline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation and Structural Elucidation Methodologies of Deltaline

Isolation Techniques from Natural Sources

The isolation of Deltaline (B108805) from its natural sources, primarily Delphinium species, involves a series of steps aimed at extracting the alkaloid components and separating this compound from other co-occurring compounds.

Extraction and Purification Strategies

Initial extraction of this compound from plant material typically involves the use of organic solvents. For instance, extraction of the aerial parts of Delphinium glaucescens with 80% ethanol (B145695) has been reported to yield a mixture of crude alkaloids. acs.org Another approach involves extracting the roots of Delphinium delavayi Franch. with 90% ethanol. clockss.org

Following the initial extraction, purification strategies are employed to enrich the alkaloid fraction and remove unwanted plant constituents. This often involves acid-base extraction procedures. For example, processing an ethanol extract of D. glaucescens involved obtaining an ether extract at pH 9, which yielded known C19-diterpenoid alkaloids, including this compound. acs.org

Purification to obtain this compound in high purity often requires further steps. Techniques such as protein precipitation using acetonitrile (B52724) have been utilized in the preparation of samples containing this compound for analysis. latamjpharm.orgingentaconnect.comsci-hub.senih.gov

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from other alkaloids and impurities present in the crude extracts. Various chromatographic methods have been applied, ranging from traditional column chromatography to more advanced high-performance techniques.

Column chromatography, particularly using adsorbents like silica (B1680970) gel or alumina, has been historically used for the separation of diterpenoid alkaloids. acs.orgias.ac.in However, these methods can be time-consuming and may lead to sample decomposition or irreversible binding to the adsorbent. furb.br

More efficient chromatographic methods have been developed and applied. High-speed countercurrent chromatography has been mentioned as a separation and purification technology used for this compound. amazon.com Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful technique frequently employed for the separation and quantification of this compound in complex matrices like plasma. latamjpharm.orgingentaconnect.comsci-hub.senih.govresearchgate.net UPLC systems often utilize a BEH C18 column with gradient elution using mobile phases such as acetonitrile and aqueous solutions containing formic acid or ammonium (B1175870) acetate (B1210297). latamjpharm.orgingentaconnect.comsci-hub.senih.govresearchgate.net Vacuum liquid chromatography (VLC) has also been demonstrated as an efficient and relatively fast method for separating diterpenoid alkaloid mixtures, including this compound, offering advantages over traditional gravity column chromatography and preparative thin layer chromatography in terms of speed and solvent consumption. furb.br

A study comparing VLC and preparative TLC for separating a mixture of this compound and 14-acetyldictyocarpine (B13758742) showed that VLC completed the separation in 1 hour using 100 ml of solvent, with excellent recovery of both compounds. furb.br

Advanced Spectroscopic Approaches for Structural Determination

Spectroscopic methods are crucial for determining the structure of this compound, providing detailed information about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy, including both 1H NMR and 13C NMR, is a primary tool for the structural elucidation of this compound. clockss.orgresearchgate.netmedchemexpress.comresearchgate.net Analysis of NMR spectra provides information on the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity within the molecule. This information is vital for piecing together the complex polycyclic structure of diterpene alkaloids. ias.ac.inresearchgate.net

Detailed analysis of 1H NMR spectra can reveal the presence of specific functional groups and structural features, such as methyl, methoxy, and acetate groups, as well as the configuration of protons on various rings. clockss.orgresearchgate.net For instance, the presence of an acetoxyl group can be indicated by a characteristic signal in the 1H NMR spectrum. clockss.org 13C NMR spectroscopy provides complementary information about the carbon skeleton and the presence of different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, carbonyl carbons). researchgate.netresearchgate.net

Two-dimensional NMR techniques, such as 1H-1H COSY and HETCOR, are often employed to establish correlations between protons and carbons, aiding in the assignment of signals and the confirmation of structural fragments. ias.ac.inpharm.or.jp

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern, which helps in structural confirmation. latoxan.comresearchgate.netresearchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used in conjunction with MS for the analysis of this compound, often in positive ion mode. latamjpharm.orgsci-hub.senih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations (stretching and bending bonds). researchgate.netresearchgate.netutoronto.caresearchgate.net An IR spectrum provides a unique fingerprint of the molecule, aiding in its identification and structural characterization. utoronto.ca For this compound, IR spectra have been obtained using techniques like KBr pellets. researchgate.net Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (around 3400 cm-1), C-H stretching vibrations (around 2900 cm-1), and carbonyl groups (around 1700 cm-1, if an ester is present). researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. dynalenelabs.comtechnologynetworks.comwikipedia.org While UV-Vis spectroscopy is often used for quantitative analysis of compounds that absorb in this region (i.e., possess chromophores), it can also provide some structural information, particularly regarding the presence of conjugated systems. dynalenelabs.comwikipedia.orgumn.edu Although specific detailed UV-Vis data for this compound were not extensively found in the search results, UV-Vis spectrophotometry is a standard technique in chemical analysis and could be applied to this compound if it exhibits suitable chromophores. indiamart.com

X-ray Crystallography for Absolute Configuration Elucidation

A crystal structure determination of this compound isolated from Delphinium delavayi has been reported nih.gov. This study successfully established the molecular structure and conformation of this compound in the crystalline state. The analysis indicated that several of the six-membered rings within the polycyclic structure adopt chair conformations, while some five-membered rings and another six-membered ring display envelope conformations nih.gov.

However, in this specific X-ray crystallographic study of this compound, the absolute configuration was not determined nih.gov. The authors attributed this limitation to the absence of strong anomalous scatterers in the molecule (primarily composed of carbon, hydrogen, nitrogen, and oxygen) and the merging of Friedel pairs during data processing nih.gov. Determining the absolute configuration of organic compounds containing only light atoms using X-ray crystallography can be challenging due to the weak anomalous scattering signal, although newer methods and improved instrumentation have enhanced this capability mit.edumdpi.com.

Basic crystallographic data from the reported structure determination nih.gov is presented below:

PropertyValue
Chemical FormulaC27H41NO8
Molecular Weight507.61
Crystal SystemOrthorhombic
R[F2 > 2σ(F2)]0.038
wR(F2)0.085
S1.11

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, which involve the differential interaction of chiral molecules with polarized light, are valuable tools for the analysis of molecular stereochemistry and the determination of absolute configuration nih.govwiley.com. Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) can provide information about the spatial arrangement of atoms in chiral molecules wiley.comnih.govfrontiersin.orgresearchgate.net.

These methods are particularly useful for natural products, where determining stereochemistry is crucial for understanding their properties nih.govnih.gov. Chiroptical spectroscopy often complements other structural techniques, and computational chemistry plays an increasingly important role in predicting chiroptical spectra to aid in the assignment of absolute configuration by comparison with experimental data frontiersin.orgresearchgate.net.

Synthetic Strategies and Chemical Modifications of Deltaline

Total Synthesis Approaches to the Deltaline (B108805) Core Scaffold

Total synthesis aims to construct the entire molecule from simpler precursors. While specific detailed total synthesis routes solely focused on this compound's core scaffold were not extensively detailed in the search results, the principles and challenges associated with the total synthesis of complex diterpenoid alkaloids, including those structurally related to this compound, are well-documented. sioc-journal.cn These efforts often involve the construction of the characteristic polycyclic framework and the precise installation of functional groups with correct stereochemistry. sioc-journal.cnchemrxiv.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial strategy in planning the synthesis of complex molecules, working backward from the target molecule to simpler starting materials through a series of disconnections. ewadirect.comegrassbcollege.ac.in For complex diterpenoid alkaloids, retrosynthetic strategies often involve identifying key bonds whose cleavage simplifies the polycyclic structure. chemrxiv.org This can involve "bicyclization transforms" or identifying a "maximally bridged ring" to achieve significant structural simplification in the retrosynthetic direction. chemrxiv.org While a specific retrosynthetic analysis for this compound was not found, general approaches to diterpenoid alkaloids involve strategic disconnections that allow access to more readily available fused ring systems. chemrxiv.org

Stereoselective Reaction Development

The synthesis of this compound and related diterpenoid alkaloids necessitates the development of highly stereoselective reactions to control the configuration at multiple chiral centers. sioc-journal.cnwhiterose.ac.uk Achieving the correct relative and absolute stereochemistry within the complex cage-like structure is a significant synthetic challenge. sioc-journal.cnwhiterose.ac.uk Research in this area focuses on developing methodologies that can selectively form specific stereoisomers, such as stereoselective cycloaddition reactions or controlled epimerization steps. whiterose.ac.uk

Challenges and Innovations in Complex Diterpenoid Alkaloid Synthesis

The synthesis of complex diterpenoid alkaloids is inherently challenging due to their structural complexity. sioc-journal.cn Key challenges include the construction of the highly fused and bridged ring systems, the introduction of multiple oxygen functionalities, and the precise control of stereochemistry at numerous chiral centers. sioc-journal.cn Innovations in this field often involve the development of novel reaction methodologies, such as oxidative dearomatization/cycloaddition sequences or intramolecular Michael additions, to efficiently construct the core scaffold and install functional groups with high selectivity. chemrxiv.orgnih.gov The use of bioinspired strategies has also emerged as a powerful approach to access these complex structures. researchgate.net

Partial Synthesis from Related Natural Products

Partial synthesis involves using a readily available natural product as a starting material to synthesize a related, often more complex, natural product or derivative. This approach can be advantageous when the starting natural product shares significant structural features with the target molecule. While direct partial synthesis of this compound from a simpler precursor was not explicitly detailed, related studies demonstrate the modification of diterpenoid alkaloids. For example, methylenation reactions have been performed on lycoctonine-type C19-diterpenoid alkaloids, which share structural similarities with this compound, to synthesize related compounds. clockss.org This suggests that this compound could potentially serve as a starting material for the partial synthesis of other diterpenoid alkaloid derivatives, or that related alkaloids could be precursors to this compound modifications.

Diversity-Oriented Synthesis (DOS) and Skeletal Rearrangements of this compound

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse molecules from common starting materials or intermediates to explore a wide range of chemical space. nih.govnih.gov Natural products, with their inherent complexity and stereochemical richness, can serve as excellent starting points for DOS, allowing for the generation of novel architectures through skeletal rearrangements and other transformations. nih.govnih.govresearchgate.netnih.govresearchgate.net this compound has been utilized in DOS strategies to create new derivatives with diverse skeletons and functionalities. chemfaces.comnih.govresearchgate.net

Skeletal rearrangements of this compound and its derivatives have proven to be a productive strategy for generating structural diversity. nih.govnih.govglobalauthorid.com These rearrangements can lead to novel carbon frameworks distinctly different from the parent this compound structure. researchgate.netnih.gov Examples of such rearrangements involving the C ring of C19-diterpenoid alkaloid this compound derivatives have been reported, including those involving Wagner-Meerwein rearrangement and Grob fragmentation, leading to novel skeletal rearrangement products. nih.gov Treatment of a 7,17-seco-type C19-diterpenoid alkaloid derived from this compound with triethylamine (B128534) has also been shown to yield interesting compounds through processes like Grob fragmentation, Prins reaction, and intramolecular disproportionation, as well as pinacol-like rearrangements. researchgate.net

Functional Group Interconversions and Derivatization

Functional group interconversions and derivatization play a crucial role in modifying the this compound scaffold. Strategies often involve targeting the various oxygen and nitrogen functionalities present in the molecule. For instance, O-demethylation at specific positions has been achieved in this compound and other aconitine-type alkaloids using reagents like HBr-glacial acetic acid, yielding derivatives in good to high yields (49-90%). researchgate.net The presence of hydroxyl groups, such as the primary alcohol at C6 and secondary alcohol at C3 in related structures like chitosan, suggests potential sites for derivatization, although regioselectivity can be a consideration. nih.gov Acetylation of demethylated this compound has also been reported. clockss.org

Exploration of Reaction Pathways for Analog Generation

The generation of this compound analogues involves exploring various reaction pathways that can modify its complex ring system. Studies have investigated unusual skeletal rearrangements involving the C ring of C19-diterpenoid alkaloid derivatives, including those derived from this compound. jst.go.jpresearchgate.net One study reported the treatment of a 7,17-seco-type C19-diterpenoid alkaloid, prepared from this compound, with triethylamine at elevated temperatures (120 °C) to yield interesting compounds via pathways involving Grob fragmentation, Prins reaction, and intramolecular disproportionation. researchgate.net Pinacol-like rearrangements have also been observed in derivatives. researchgate.net These studies highlight the potential for complex cascade-type transformations in generating diverse structures from diterpenoid alkaloids. researchgate.netrsc.org

Analogue Synthesis and Libraries for Structure-Activity Relationship Studies

The synthesis of this compound analogues and the creation of libraries are essential for understanding the relationship between chemical structure and biological activity. nih.govresearchgate.net Diversity-oriented synthesis (DOS) is a strategy employed to generate a wide range of derivatives with diverse skeletons and functionalities from natural products like this compound. researchgate.netamazonaws.com

Design Principles for this compound Analogues

Design principles for this compound analogues often aim to expand the chemical space around the natural product scaffold. researchgate.netamazonaws.com This involves considering modifications that can introduce structural diversity while potentially influencing interactions with biological targets. Strategies can include site-selective functionalization and reactions that induce skeletal rearrangements or ring expansions. researchgate.net The inherent structural complexity and stereochemical richness of natural products like this compound provide a valuable starting point for designing diverse small molecules. researchgate.netresearchgate.net

Synthetic Methodologies for Analogue Creation

Various synthetic methodologies are applied to create this compound analogues. These include direct chemical derivatization of the natural product or intermediates derived from it. researchgate.netresearchgate.net Techniques such as O-demethylation and acetylation have been utilized. researchgate.netclockss.org Exploration of novel reaction conditions and reagents is crucial for achieving specific transformations on the complex diterpenoid scaffold. jst.go.jpresearchgate.netresearchgate.net Diversity-oriented synthesis strategies combine state-of-the-art chemistry, such as site-selective C-H bond oxidation, with reactions that can expand or rearrange the polycyclic system. researchgate.net

Novel Reactivities and Transformations of this compound Analogues

Research has uncovered novel reactivities and transformations of this compound analogues. This includes unusual skeletal rearrangements, such as those involving the C ring. jst.go.jpresearchgate.net An unusual O-demethylation at C-1 and an extrusion of the C-14 atom have been reported in this compound analogues. acs.org Reactions involving fragmentation and rearrangement pathways, like Grob fragmentation, Prins reaction, intramolecular disproportionation, and pinacol-like rearrangements, demonstrate the complex chemical behavior of these modified diterpenoids. researchgate.net These studies contribute to a deeper understanding of the chemical potential of the this compound scaffold and its derivatives.

Biological Activities and Pharmacological Mechanisms of Deltaline and Its Analogues Excluding Human Clinical Data

Cellular and Molecular Mechanisms of Action

The pharmacological actions of Deltaline (B108805) and its analogues are mediated through interactions with various cellular and molecular targets. Research in in vitro systems has provided insights into their mechanisms, particularly concerning receptor binding and modulation of cellular processes.

Receptor Binding and Ligand-Target Interactions

This compound is recognized as a nicotinic receptor antagonist. nih.govusda.govavma.org Studies investigating its effects on neuromuscular transmission in lizards showed that this compound reversibly reduced the amplitude of spontaneous, miniature end-plate potentials (MEPPs). nih.gov The potency of this compound as a nicotinic receptor blocker is significantly lower compared to other Delphinium alkaloids like methyllycaconitine (B43530) (MLA). avma.org For instance, MLA is reported to be more than 100 times as potent as this compound in reducing compound muscle action potentials in lizard extensor digitorum longus muscle preparations. avma.org This difference in potency suggests that the structural variations between this compound and other alkaloids, such as the presence of the N-(methylsuccinyl)anthranilic acid at C18 in MLA which is absent in this compound, influence their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at neuromuscular junctions. nih.gov

Other studies on related compounds, such as MLA analogues, have further explored the interaction with nAChRs, particularly the α7 subtype. acs.org These studies utilize in vitro techniques like two-electrode voltage clamp on Xenopus oocytes expressing human α7 nAChRs to assess antagonist activity. acs.org While these studies focus on MLA analogues, they highlight the importance of structural features, such as the N-side-chain, in determining the level of antagonism at these receptors. acs.org

Beyond nicotinic receptors, the term "Delta" is also associated with ligands that interact with Notch receptors, a conserved signaling pathway involved in cell fate specification. nih.govsdbonline.org While distinct from the diterpenoid alkaloid this compound, research on Delta ligands provides a broader context for ligand-receptor interactions and intracellular signaling cascades. Binding of Delta to Notch initiates a proteolytic cascade, releasing the Notch intracellular domain, which then participates in transcriptional activation. nih.gov

Enzymatic Modulation and Pathway Perturbations

While direct evidence of this compound's enzymatic modulation is limited in the provided context, related research on diterpenoid alkaloids and cellular signaling pathways offers potential areas for investigation. Some diterpenoid alkaloids have shown in vitro antiproliferative activity against cancer cell lines, with some compounds targeting specific proteins like ephrinb2. researchgate.netnih.gov This suggests that enzymatic pathways involved in cell growth and signaling could be targets for these compounds.

Perturbations in signaling pathways are also evident in the context of Delta-Notch signaling. The ubiquitylation machinery, involving E3-ligases like Mindbomb1 and Neuralized, is implicated in the activation of Delta ligands to initiate Notch signaling. elifesciences.org This process involves the transfer of ubiquitin to the intracellular domains of ligands, influencing their endocytosis and subsequent signaling. elifesciences.org

Intracellular Signaling Cascade Effects

Studies on Delta ligands interacting with Notch receptors have revealed their influence on intracellular signaling cascades. The intracellular domain of Delta-like protein 1 (Dll1IC) has been shown to mediate TGF-β/Activin signaling by binding to Smad proteins, thereby enhancing Smad-dependent transcription. nih.govnih.gov This indicates a role for Delta in influencing intracellular pathways beyond the classical Notch activation. Overexpression of Dll1IC in embryonic carcinoma cells induced neuronal differentiation, an effect blocked by an inhibitor of TGF-β/Activin signaling, further supporting the involvement of this pathway. nih.govnih.gov

While these findings pertain to Delta ligands of Notch receptors, they illustrate the complex intracellular signaling effects that can be triggered by ligand-receptor interactions involving "Delta" proteins. Further research is needed to determine if this compound, the diterpenoid alkaloid, directly influences similar or other intracellular signaling cascades.

Pharmacological Profile in In Vitro Systems

In vitro studies are crucial for understanding the pharmacological profile of this compound and its analogues, allowing for controlled investigations into their specific biological activities and underlying mechanisms in cellular and tissue models.

Assays for Specific Biological Activities (e.g., Anti-inflammatory Potential)

In vitro assays are widely used to evaluate various biological activities of natural compounds, including anti-inflammatory potential. While specific in vitro anti-inflammatory assays for this compound are not detailed in the provided text, studies on other natural extracts and compounds demonstrate the methodologies used. These include evaluating the suppression of pro-inflammatory cytokines like TNF-α and IL-6 in cell-based assays, such as those using RAW 264.7 macrophage cells. tjnpr.orgnih.gov Inhibition of protein denaturation is another in vitro method used to assess anti-inflammatory activity. ajbls.comresearchgate.net

Research on other diterpenoid alkaloids has shown anti-inflammatory activity in vitro by inhibiting NO production in LPS-stimulated macrophage cell lines. nih.gov These studies highlight the potential for diterpenoid alkaloids, as a class of compounds that includes this compound, to possess anti-inflammatory properties that can be evaluated using established in vitro models.

Mechanistic Studies in Cellular Models (e.g., Neuromuscular Transmission in Isolated Tissues)

In vitro cellular and tissue models are essential for mechanistic studies of this compound's effects, particularly on neuromuscular transmission. Studies using isolated muscle preparations, such as the lizard extensor digitorum longus muscle, have been instrumental in characterizing the nicotinic receptor antagonist activity of this compound and its analogues. nih.govavma.org These preparations allow for the measurement of electrical signals like MEPPs and compound muscle action potentials, providing direct evidence of the compounds' effects on synaptic function. nih.govavma.org

The use of Xenopus oocytes expressing specific receptor subtypes, like human α7 nAChRs, represents another valuable in vitro model for studying the precise interactions of this compound analogues with their targets and elucidating the mechanisms of receptor blockade. acs.org These models enable detailed pharmacological characterization, including the determination of potency (e.g., IC50 values) and the nature of the antagonism (e.g., competitive or insurmountable). acs.org

Furthermore, in vitro models of neuromuscular junctions using co-cultures of motor neurons and muscle fibers are being developed and refined, including those derived from induced pluripotent stem cells. nih.govjci.org These advanced models offer the potential for more complex mechanistic studies, allowing for the investigation of compound effects on NMJ formation, function, and the underlying cellular processes in a more physiologically relevant context. nih.govjci.org

Data Tables

Based on the search results, a data table summarizing the in vitro potency of this compound and a related alkaloid on neuromuscular transmission can be generated.

CompoundIn Vitro Assay (Lizard Neuromuscular Transmission)Effect on MEPP AmplitudeConcentration for EffectIC50 (CMAP Blockade)Citation
This compoundIsolated Extensor Digitorum Longus MuscleReduced20 µM156 µM nih.gov
MethyllycaconitineIsolated Extensor Digitorum Longus MuscleReduced0.10 µM0.32 - 13.2 µM nih.govavma.org

Note: The IC50 range for Methyllycaconitine reflects variation depending on the C14 moiety as mentioned in the source. nih.gov

Biological Activity in In Vivo Non-Human Models

Preclinical studies utilizing animal models are crucial for understanding the potential biological effects of compounds like this compound. While comprehensive data on all possible biological responses of this compound in various non-human models may be extensive, research has explored certain pharmacodynamic aspects.

Pharmacodynamic Studies in Animal Models (e.g., Neuromuscular Impairment in Mice)

Research indicates that this compound exhibits antiarrhythmic properties, functioning as a fast inward Na+ current blocker. latoxan.com Studies in mammals, including rats, cats, and dogs, have shown this compound to be more potent as an antiarrhythmic compared to quinidine, with a reported higher activity (2-2.5 times) and lower toxicity in these models. latoxan.com While the provided search results highlight this antiarrhythmic activity, specific detailed pharmacodynamic studies focusing explicitly on neuromuscular impairment in mice induced by this compound were not found within the search snippets. Pharmacodynamic studies generally aim to understand how a drug affects the body, including its interaction with targets and the resulting functional consequences. europa.eunih.gov Animal models are widely used in pharmacodynamic studies to assess a compound's effects on various physiological functions and disease models. europa.euscantox.comcreative-biolabs.com

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential in preclinical development to understand how a drug is processed by the body and exerts its effects. nih.govscantox.com PK describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD describes its biochemical and physiological effects. nih.gov

Methodologies for Pharmacokinetic Profiling (e.g., UPLC-MS/MS)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly used and sensitive analytical technique for the quantitative determination of compounds in biological matrices during pharmacokinetic studies. acs.orgresearchgate.netsci-hub.se This methodology allows for the separation, detection, and quantification of a drug and its metabolites in samples such as blood, plasma, or tissue extracts. acs.orgresearchgate.netsci-hub.se A pharmacokinetic study of this compound in mouse blood has been conducted using a UPLC-MS/MS method. acs.orgresearchgate.net Additionally, this compound has been utilized as an internal standard in a validated UPLC-MS/MS method for the quantification of talatisamine (B1682923) in mouse blood. sci-hub.se The parameters for the UPLC-MS/MS analysis where this compound was used as an internal standard included separation on a UPLC BEH C18 analytical column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution using acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) aqueous solution (containing 0.1% formic acid) as the mobile phase at a flow rate of 0.4 mL/min. sci-hub.se Electrospray ionization (ESI) in positive ion mode was used for detection, with the multiple reaction monitoring (MRM) transition for this compound being m/z 508.2 → 75.0. sci-hub.se This demonstrates the applicability and sensitivity of UPLC-MS/MS for the analysis of this compound in biological samples.

UPLC-MS/MS Parameters for this compound Analysis (as Internal Standard)

ParameterValueSource
ColumnUPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) sci-hub.se
Mobile PhaseAcetonitrile and 10 mmol/L ammonium acetate (0.1% formic acid) sci-hub.se
ElutionGradient sci-hub.se
Flow Rate0.4 mL/min sci-hub.se
Ionization ModeESI+ sci-hub.se
MRM Transitionm/z 508.2 → 75.0 sci-hub.se

Biosynthetic Pathways of Deltaline

Precursor Incorporation Studies

Studies investigating the biosynthesis of diterpenoid alkaloids, including those structurally related to deltaline (B108805), have utilized precursor incorporation experiments to elucidate the building blocks and intermediate stages. The biosynthesis of terpenoids, the foundational structures for diterpenoid alkaloids, begins with the five-carbon unit, isopentenyl diphosphate (B83284) (IPP). mdpi.comfrontiersin.org IPP is generated via either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comfrontiersin.org

Four units of IPP are condensed through the action of geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comfrontiersin.org GGPP then undergoes cyclization catalyzed by diterpene synthases, such as ent-copalyl diphosphate synthase (CPS), to produce cyclic diterpene intermediates. frontiersin.org In the case of diterpenoid alkaloids, two key diterpene frameworks, ent-kaurene (B36324) and ent-atisane, are considered precursors. mdpi.com These originate from ent-copalyl diphosphate (ent-CPP) through the action of ent-kaurene/ent-atisane synthase. mdpi.com

Nitrogen incorporation, a defining step in alkaloid biosynthesis, is believed to occur through the transfer of nitrogen from amino acids, such as L-serine, to diterpene intermediates via enzymatic transamination reactions catalyzed by aminotransferases. mdpi.com While specific precursor incorporation studies directly detailing every step leading exclusively to this compound are not extensively documented in the immediate search results, the established pathway for related diterpenoid alkaloids provides a strong framework.

Enzymatic Steps and Intermediates in Biosynthesis

The transformation of diterpene precursors into complex diterpenoid alkaloids like this compound involves a series of enzymatic steps, including oxidations, cyclizations, rearrangements, and functional group modifications such as hydroxylations, methylations, and acetylations. frontiersin.org Cytochrome P450 monooxygenases (CYPs) play a significant role in the oxidation of diterpene skeletons. mdpi.comfrontiersin.org For instance, ent-kaurene is oxidized to ent-kaurenoic aldehyde through the action of ent-kaurene oxidase, a CYP enzyme. mdpi.com

Other enzyme classes implicated in diterpenoid alkaloid biosynthesis include O-methyltransferases (OMTs) and BAHD acyltransferases, which are involved in methylation and acetylation reactions, respectively. frontiersin.org The structural complexity of this compound, with its multiple oxygenation and methoxylation sites, suggests the involvement of a suite of these modifying enzymes acting on intermediate diterpene scaffolds. While specific enzymatic steps directly on the pathway to this compound are not explicitly detailed in the provided search snippets, the general enzymatic machinery for diterpenoid alkaloid biosynthesis in plants like Aconitum and Delphinium is well-established. mdpi.comfrontiersin.org

The biosynthesis can broadly be divided into stages: diterpene precursor formation, formation of the diterpenoid alkaloid skeleton through nitrogen insertion, and subsequent modifications of the alkaloid skeleton. frontiersin.orgresearchgate.net Intermediates would include the initial cyclic diterpenes (ent-kaurene or ent-atisane types), aminated diterpenes, and various oxygenated and methylated derivatives leading to the final this compound structure.

Genetic and Genomic Insights into Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites, including diterpenoid alkaloids, are often organized into biosynthetic gene clusters (BGCs) in plant genomes. nih.govopenreview.netbiorxiv.org Genomic and transcriptomic studies in diterpenoid alkaloid producing plants, such as Aconitum pendulum and Delphinium grandiflorum, have aimed to identify these BGCs and the candidate genes within them. frontiersin.orgnih.gov

Transcriptome analysis of Aconitum pendulum has identified numerous unigenes corresponding to enzymes potentially involved in diterpenoid alkaloid biosynthesis, including CPSs, ATFs (aminotransferases), CYPs, OMTs, and BAHD acyltransferases. frontiersin.org Differential gene expression analysis in different tissues (flowers, leaves, stems) has shown that genes involved in diterpene skeleton synthesis tend to be highly expressed in flowers, while those for alkaloid skeleton synthesis and modification are more highly expressed in leaves and stems. frontiersin.org

While direct identification of a specific BGC solely responsible for this compound biosynthesis is not detailed in the provided results, the approaches used in related species, combining comparative transcriptomics and coexpression analysis, are instrumental in uncovering the genetic basis for these complex pathways. nih.gov Identifying the genes within these clusters is a crucial step towards understanding the regulation and potential manipulation of this compound production.

Comparative Biosynthesis with Related Diterpenoid Alkaloids

This compound belongs to the C19-diterpenoid alkaloids, a large group with complex structures found predominantly in the Aconitum and Delphinium genera. mdpi.comlatoxan.comnih.gov These alkaloids share a common origin from diterpene precursors, primarily of the ent-kaurene or ent-atisane types. mdpi.com Despite significant structural diversity within the diterpenoid alkaloid family, reflecting variations in their biosynthetic pathways, they appear to share initial biosynthetic steps. researchgate.net

Comparative studies of the biosynthesis of different diterpenoid alkaloid types, such as the aconitine- and lycoctonine-types (to which this compound belongs), reveal common enzymatic transformations like oxidations and methylations, but also distinct steps leading to their unique skeletal structures and substitution patterns. nih.gov The presence of a methylenedioxy group in this compound and other C19-diterpenoid alkaloids like delcorine, delpheline, and dictyocarpine suggests common late-stage modifications in their biosynthetic routes. clockss.org Studies involving the partial synthesis of related alkaloids from known substrates have also provided insights into potential late-stage conversions and structural relationships. clockss.org

Understanding the comparative biosynthesis helps in classifying these complex molecules and provides clues about the evolutionary relationships of the enzymatic machinery involved. While the core diterpene synthesis and initial amination steps are likely shared, the subsequent tailoring steps involving specific CYPs, OMTs, and acyltransferases determine the final alkaloid structure, including that of this compound.

Advanced Analytical Methodologies for Deltaline Research

Quantitative Analysis Techniques

Quantitative analysis aims to determine the precise amount or concentration of Deltaline (B108805) in a sample. This is crucial for various research applications, including pharmacokinetic studies or the assessment of this compound levels in plant extracts. researchgate.net

Chromatographic Methods (e.g., UPLC, HPLC-MS/MS)

Chromatographic methods, particularly those coupled with mass spectrometry, are widely used for the quantitative analysis of this compound due to their ability to separate complex mixtures and detect analytes at low concentrations. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) are prominent examples. researchgate.netwaters.commdpi.com

UPLC-MS/MS methods offer advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC. waters.com This is achieved through the use of smaller particle size columns and optimized system design, leading to narrower peaks and improved ionization efficiency in the mass spectrometer. waters.com A sensitive and selective UPLC-MS/MS method has been established for the determination of this compound in mouse blood, successfully applied in pharmacokinetic studies. researchgate.net This method often utilizes a C18 column for chromatographic separation with a mobile phase typically consisting of organic solvents (e.g., acetonitrile) and an aqueous component, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization. researchgate.net Multiple Reaction Monitoring (MRM) mode in the mass spectrometer is commonly employed for the quantitative analysis of target compounds like this compound, providing high selectivity and sensitivity. researchgate.netwaters.com

Research findings highlight the effectiveness of UPLC-MS/MS for this compound quantification. For instance, a developed UPLC-MS/MS method for this compound in mouse blood demonstrated linearity over a significant range with a low limit of quantitation (LLOQ). researchgate.net The method exhibited good precision, accuracy, and recovery, indicating its reliability for quantitative analysis in biological matrices. researchgate.net

Electrochemical Detection Methods

Electrochemical detection (ECD) coupled with HPLC is another sensitive and selective technique that can be applied to the analysis of electrochemically active compounds. ECD measures the electrical current produced when analytes undergo oxidation or reduction reactions at an electrode surface within a flow cell. americanlaboratory.comantecscientific.com This technique is valuable for detecting molecules that can be easily oxidized or reduced at a given potential. americanlaboratory.com While the search results did not provide specific examples of this compound analysis using ECD, the general principles suggest its potential applicability if this compound exhibits suitable electrochemical properties. Advances in electrode materials, such as boron-doped diamond (BDD) electrodes, have expanded the range of molecules that can be analyzed by HPLC-ECD, offering improved robustness and reduced fouling. americanlaboratory.com

Advanced Spectrometric Techniques for Complex Mixture Analysis

Analyzing this compound within complex natural extracts or biological samples necessitates techniques capable of providing detailed structural information and resolving components in intricate mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular mass of a compound with high accuracy. infinitalab.commeasurlabs.comfilab.fr This allows for the determination of elemental composition and is crucial for identifying unknown compounds and confirming the identity of known ones like this compound within complex matrices. infinitalab.commeasurlabs.com HRMS can distinguish between molecules with very close nominal masses, providing a higher level of confidence in identification compared to low-resolution mass spectrometry. filab.fr Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used in HRMS to achieve high resolving power. filab.fr HRMS is often coupled with chromatographic separation techniques (e.g., UPLC or HPLC) to analyze complex mixtures effectively. waterandwastewater.com While direct examples of HRMS specifically for this compound were not extensively detailed in the search results, HRMS is a fundamental tool in natural product chemistry and drug metabolism studies, making it highly relevant for the comprehensive analysis of this compound and its potential metabolites.

Multi-dimensional NMR Techniques (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the elucidation of molecular structures. For complex molecules like this compound, one-dimensional NMR spectra can suffer from overlapping signals, making interpretation challenging. nih.govlibretexts.org Multi-dimensional NMR techniques, such as 2D NMR, address this issue by spreading the signals across additional frequency dimensions, providing improved resolution and revealing correlations between different nuclei within the molecule. nih.govlibretexts.orgwikipedia.org

Various 2D NMR experiments, including COrrelation SpectroscopY (COSY), TOtal Correlation SpectroscopY (TOCSY), Nuclear Overhauser Effect SpectroscopY (NOESY), and Heteronuclear Single Quantum Coherence (HSQC), provide different types of structural information. nih.govwikipedia.org COSY reveals correlations between nuclei that are J-coupled, typically through one to three bonds, helping to establish connectivity within the molecule's backbone. libretexts.orgoxinst.com HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached, aiding in the assignment of signals and providing insights into the carbon skeleton. nih.govwikipedia.org The interpretation of 1D and 2D NMR data has been instrumental in establishing the structures of compounds derived from this compound. chemfaces.com

Chemometric and Multivariate Data Analysis in this compound Research

Chemometrics involves the application of mathematical and statistical methods to chemical data. researchgate.netresearchgate.net In this compound research, particularly when analyzing complex samples using techniques like chromatography or spectroscopy, chemometric and multivariate data analysis can be invaluable for extracting meaningful information, identifying patterns, and building predictive models. researchgate.netdrawellanalytical.comsharif.edu

Multivariate data analysis techniques, such as Principal Component Analysis (PCA), are often used for exploratory analysis to visualize relationships between samples and variables in a dataset. researchgate.netresearchgate.net This can help in understanding the variability within a set of samples or identifying potential outliers. Chemometric methods can also be applied for quantitative modeling, such as developing calibration models to predict the concentration of this compound from spectroscopic or chromatographic data. researchgate.net These approaches are particularly useful when dealing with large and complex datasets generated by advanced analytical instruments. researchgate.netsharif.edu While specific applications of chemometrics solely focused on this compound were not prominently featured in the search results, the principles of chemometrics are widely applicable to the analysis of complex chemical data generated in natural product research, including studies involving this compound.

Application of Principal Component Analysis (PCA) and Cluster Analysis

Principal Component Analysis (PCA) and Cluster Analysis are powerful unsupervised multivariate statistical techniques widely applied in the analysis of complex chemical data, such as those derived from metabolomics studies of natural products like diterpenoid alkaloids. These methods help to reduce the dimensionality of large datasets while retaining the most important information, allowing for visualization of trends and relationships between samples based on their chemical profiles.

In this compound research, particularly when analyzing extracts from different plant tissues, varieties, or samples subjected to various conditions, PCA can reveal inherent groupings or differences. By transforming the original variables (e.g., peak areas or intensities of various alkaloids, including this compound, from chromatographic analysis) into a new set of uncorrelated variables called principal components, PCA allows researchers to visualize the maximum variance in the data in a lower-dimensional space, typically a 2D or 3D scatter plot. For instance, PCA has been effectively used to differentiate Aconitum pendulum samples based on their metabolite profiles from different tissues (flowers, leaves, and stems), demonstrating clear separation between tissue types based on their diterpenoid alkaloid content. nih.govfrontiersin.org The first few principal components often capture a significant percentage of the total variance, providing a simplified representation of the data structure. nih.govfrontiersin.org

For example, a study analyzing diterpenoid alkaloids in different processed products of Aconiti Lateralis Radix Praeparata utilized PCA and orthogonal partial least squares discriminant analysis (OPLS-DA) to compare the chemical differences in decocting extracts. cjnmcpu.com The PCA score plot showed distinct clustering of samples based on the processing method, indicating significant changes in the alkaloid composition. cjnmcpu.com Similarly, metabolomics studies on Aconitum species have employed PCA and HCA to evaluate metabolite variations and group samples based on geographical origin or tissue type. researchgate.netplazi.org

While specific detailed research findings focusing solely on this compound's contribution to PCA or Cluster Analysis plots were not extensively detailed in the search results beyond its identification and quantification, the application of these methods to the broader class of diterpenoid alkaloids, of which this compound is a member, clearly demonstrates their utility in this compound research. These techniques enable researchers to handle the complexity of alkaloid profiles and identify key differences between samples.

Illustrative Data Table: Hypothetical Diterpenoid Alkaloid Content in Delphinium Samples (mg/g)

Sample IDThis compoundMethyllycaconitine (B43530)14-AcetylbrowniineAconitine (B1665448)
Sample A11.53.20.80.1
Sample A21.83.50.90.2
Sample B10.51.11.50.05
Sample B20.61.31.70.06
Sample C12.14.00.50.15
Sample C22.34.20.60.18

This table presents hypothetical data illustrating the varying concentrations of this compound and other diterpenoid alkaloids in different samples, which could be subjected to PCA and Cluster Analysis to reveal sample groupings based on alkaloid profiles.

Statistical Methods for Data Interpretation

Beyond multivariate analysis, various statistical methods are essential for the rigorous interpretation of quantitative data in this compound research. These methods allow researchers to compare this compound concentrations between different groups, assess the significance of observed differences, and establish correlations with other variables.

Common statistical tests applied include Analysis of Variance (ANOVA) and t-tests, used to compare the means of this compound concentrations across multiple groups or between two groups, respectively. For example, ANOVA with Tukey's multiple comparisons test has been used to compare serum this compound concentrations in different groups of animals in toxicosis studies. researchgate.netbohrium.com These tests help determine if observed differences in this compound levels are statistically significant or likely due to random chance.

Correlation analysis, such as using Pearson correlation coefficients, can be employed to explore the relationships between this compound concentrations and other measured parameters, such as the levels of other alkaloids or biological responses. researchgate.net This helps in understanding potential synergistic or antagonistic effects and identifying biomarkers.

Pharmacokinetic studies involving this compound also rely heavily on statistical analysis. Standard pharmacokinetic software and curve-stripping procedures are used to determine key parameters like elimination half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) from concentration-time data. aanda.org These parameters provide insights into the absorption, distribution, metabolism, and excretion of this compound in biological systems.

Quantitative Structure-Activity Relationship (QSAR) studies, while not solely focused on this compound, often involve statistical modeling techniques like Partial Least Squares (PLS) to build predictive models linking the chemical structures of diterpenoid alkaloids to their biological activities. mdpi.com Such models can potentially be used to predict the activity of this compound or its derivatives based on their structural features and statistically significant correlations.

Illustrative Data Table: Hypothetical Serum this compound Concentrations (ng/mL) in Different Treatment Groups

GroupSample 1Sample 2Sample 3MeanStandard Deviation
Control5.26.15.55.60.47
Treatment X10.511.210.810.830.35
Treatment Y7.88.57.98.070.38

This table presents hypothetical data for serum this compound concentrations in different experimental groups, which would typically be analyzed using statistical tests like ANOVA to determine significant differences between the groups.

Theoretical and Computational Investigations of Deltaline

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. For complex molecules like Deltaline (B108805), these methods can help understand preferred shapes and how the molecule moves and interacts in different environments.

The conformation of a molecule significantly influences its physical, chemical, and biological properties. Conformational analysis explores the various spatial arrangements a molecule can adopt and their relative stabilities, mapping out the energy landscape.

Studies on the crystal structure of this compound isolated from Delphinium delavayi Franch have provided detailed information about its solid-state conformation nih.gov. The molecule possesses a lycoctonine (B1675730) carbon-atom skeleton with four six-membered rings and three five-membered rings nih.gov. Crystallographic analysis revealed that three of the six-membered rings adopt chair conformations, while the fourth six-membered ring adopts a boat conformation nih.gov. All three five-membered rings were found to exhibit envelope conformations in the crystal structure nih.gov. The crystal structure also indicated the presence of intermolecular O—H⋯O hydrogen bonding nih.gov.

While the crystal structure provides a snapshot of one stable conformation, computational conformational analysis can explore the full range of possible low-energy conformers in different environments (e.g., in solution or in vacuum) and map the energy barriers between them. Specific detailed computational studies focused solely on the comprehensive conformational analysis and energy landscapes of isolated this compound were not extensively detailed in the reviewed literature.

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when it is bound to a receptor or enzyme, and to estimate the strength of the binding affinity. This is crucial for understanding potential biological activity and identifying how a molecule might interact with specific biological targets.

This compound has been included in studies utilizing molecular docking simulations as part of a screening process for potential drug leads. For instance, in a study aimed at identifying potential drug leads from Aconitum carmichaeli Debx. targeting ephrinb2, this compound was among the compounds screened using molecular docking simulation nih.gov. This indicates the application of docking methods to evaluate this compound's potential interactions with specific proteins, although detailed results of this compound's docking poses and scores with various targets were not the primary focus of the reviewed general literature.

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more in-depth understanding of the electronic structure of a molecule. These calculations can predict various molecular properties, including reactivity and spectroscopic characteristics.

Understanding the electronic structure of this compound, including parameters like frontier molecular orbitals (HOMO and LUMO energies), charge distribution, and electrostatic potential, is fundamental to predicting its chemical behavior and reactivity numberanalytics.commdpi.comnih.gov. These properties influence how this compound might participate in chemical reactions or interact with other molecules.

While general quantum chemical methods are widely used to predict electronic structure and reactivity numberanalytics.commdpi.comnih.govnih.govfiveable.mersc.orgrdworldonline.comarxiv.orgnih.gov, specific detailed quantum chemical calculations focused on predicting the electronic structure and reactivity profile of this compound were not prominently featured in the search results. However, studies on skeletal rearrangements of C19-diterpenoid alkaloid this compound derivatives suggest that theoretical approaches could be valuable in understanding the reaction mechanisms and reactivity of this compound and its modified forms jst.go.jpacs.orgfrontiersin.org.

Computational methods can also be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions nih.govnih.govresearchgate.netschrodinger.comlehigh.edu. Comparing predicted spectra with experimental data can aid in the structural elucidation and verification of complex molecules.

Experimental NMR and Mass Spectrometry (MS) data were utilized in the initial structural establishment of this compound nih.gov. While computational prediction of spectroscopic properties is a common practice in organic chemistry nih.govnih.govresearchgate.netschrodinger.comlehigh.edu, specific studies detailing the prediction of NMR, IR, or UV-Vis spectra for this compound using computational methods were not specifically identified in the reviewed literature.

Electronic Structure and Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities science.govuclv.edu.cuunivpm.itscience.govebi.ac.uk. These models can be used to predict the activity of new or untested compounds and to design molecules with desired properties.

While QSAR modeling is a widely applied computational technique in drug discovery and chemical biology science.govuclv.edu.cuunivpm.itscience.govebi.ac.uk, specific QSAR studies focused on this compound or a series of this compound derivatives were not extensively reported in the search results. General information on QSAR modeling principles and applications was available, but not directly applied to this compound in the context of the provided outline.

Descriptor Generation and Selection

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. neovarsity.org These can range from simple counts of atoms and bonds (1D descriptors) to more complex representations of connectivity (2D descriptors like topological indices and molecular fingerprints) and three-dimensional arrangements and electronic distributions (3D descriptors). neovarsity.org

In the context of this compound and its derivatives, computational studies would involve generating a diverse set of molecular descriptors. This process typically starts with the 2D or 3D structure of the molecule. Software tools are used to calculate hundreds or even thousands of different descriptors that quantify features such as molecular weight, lipophilicity (LogP), hydrogen bond donors and acceptors, topological indices (e.g., Wiener index), molecular connectivity indices, and quantum chemical descriptors derived from calculations like Density Functional Theory (DFT). j-morphology.combiolscigroup.us

The selection of relevant descriptors is a critical step. Not all generated descriptors will be equally informative or relevant for a specific study. Techniques such as correlation analysis, principal component analysis (PCA), and feature selection algorithms are employed to identify the most significant descriptors that capture the essential structural and physicochemical variations within a set of this compound derivatives. peercommunityjournal.orgacademicdirect.org The goal is to reduce the dimensionality of the data while retaining the information crucial for subsequent modeling or analysis. The choice of descriptors is often guided by the specific property or activity being investigated.

Predictive Model Development and Validation

Predictive modeling in computational chemistry aims to build mathematical relationships between molecular descriptors and a property or activity of interest. niss.orgpatheon.com For this compound, this could involve developing models to predict its physical properties, chemical reactivity, or interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example of this approach, where a quantitative relationship is established between molecular descriptors and biological activity. biolscigroup.usnih.gov

The development of a predictive model typically involves the following steps:

Data Collection: Gathering a dataset of this compound and its derivatives with known values for the property or activity to be predicted.

Descriptor Generation and Selection: As described in the previous section, calculating and selecting relevant molecular descriptors for each compound in the dataset.

Model Building: Using statistical or machine learning algorithms to build a model that relates the selected descriptors to the target property or activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and neural networks. neovarsity.orgpeercommunityjournal.org

Model Validation: Rigorously evaluating the performance and reliability of the developed model. This is crucial to ensure the model has predictive power for new, unseen compounds. Validation techniques include internal validation methods like leave-one-out cross-validation (LOO) and external validation using an independent test set. neovarsity.orgj-morphology.com Statistical metrics such as the correlation coefficient (R), coefficient of determination (R²), and root mean squared error (RMSE) are used to assess model performance. j-morphology.combiolscigroup.us

While specific predictive models for this compound's biological activities (excluding dosage/administration and safety/adverse effects) were not extensively detailed in the search results, the general principles of QSAR and predictive modeling using molecular descriptors and various algorithms like DFT are well-established in computational chemistry and applicable to natural products like this compound. j-morphology.combiolscigroup.us

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for understanding the step-by-step process (mechanism) of chemical reactions involving this compound or in its synthesis or modification. smu.edursc.org Methods like Density Functional Theory (DFT) are frequently employed to investigate reaction pathways, transition states, and the energetics of different reaction steps. researchgate.netarxiv.orgaps.orgaps.org

By using computational methods, researchers can:

Identify Intermediates and Transition States: Locate and characterize unstable intermediate species and high-energy transition states that occur during a reaction. smu.edu

Calculate Activation Energies: Determine the energy barrier that must be overcome for a reaction step to occur. This helps in understanding reaction rates and identifying the rate-determining step.

Explore Alternative Pathways: Investigate different possible reaction mechanisms and compare their relative energies to determine the most likely pathway.

Understand Electronic and Steric Effects: Analyze how the electronic structure and three-dimensional arrangement of atoms in this compound influence its reactivity.

Studies on the modification or synthesis of diterpenoid alkaloids, including those related to this compound, have utilized computational support to understand reaction mechanisms. acs.orgamazonaws.com For instance, computational analysis has been used in diversity-oriented synthesis strategies involving this compound to understand the formation of various scaffolds and ring systems. acs.orgresearchgate.net While a specific detailed computational elucidation of a reaction mechanism solely focused on this compound's natural biosynthesis or degradation was not found, the application of these computational techniques to complex natural products and their transformations is a standard practice in the field. rsc.orgacs.org The use of methods like DFT and the investigation of energy diagrams are fundamental to such studies. rsc.orgresearchgate.net

Computational studies on reaction mechanisms often involve calculating the potential energy surface (PES) of the reaction, identifying stationary points corresponding to reactants, products, intermediates, and transition states. smu.edu The intrinsic reaction coordinate (IRC) can then be followed to connect transition states to the corresponding minima (reactants, products, or intermediates), providing a detailed pathway of the reaction. smu.edu

Historical Perspectives and Future Research Trajectories

Evolution of Research on Deltaline (B108805) and its Chemical Class

Research into diterpenoid alkaloids, the chemical class to which this compound belongs, has a history spanning over a century. The initial studies focused on the isolation of these compounds from plant sources. Early investigations into the chemistry of aconitine (B1665448), another diterpenoid alkaloid, date back to the late 19th century. thieme-connect.com For a significant period, progress beyond isolation was limited due to the analytical capabilities of the time. thieme-connect.com Much information was gathered regarding their occurrence and activities, but detailed structural elucidation was challenging with classical methods. thieme-connect.com Over time, advancements in analytical techniques have enabled a deeper understanding of the structures and properties of these complex molecules. The ongoing attention to diterpenoid alkaloids is driven by their varied bioactivities, toxicities, structural complexity, and intriguing chemistry. researchgate.net

Unresolved Questions and Knowledge Gaps in this compound Chemistry and Biology

Despite the historical research, significant unresolved questions and knowledge gaps persist regarding this compound and related diterpenoid alkaloids. The evolutionary origin of the biosynthesis pathway responsible for diterpenoid alkaloid production remains unknown, although comparative genomic analysis in species like Aconitum vilmorinianum has provided insights into potential gene duplication events that may have aided the pathway's evolution. researchgate.net While some biological activities of diterpenoid alkaloids have been reported, a comprehensive understanding of the specific mechanisms of action for many, including this compound, is still developing. The relationship between the presence of specific substituents in the structure of these molecules and their recognized bioactivity is an active area of investigation. researchgate.net

Potential for Novel Analogues in Chemical Biology and Probe Discovery

The structural diversity and biological activities of diterpenoid alkaloids suggest potential for the development of novel analogues for use in chemical biology and probe discovery. Chemical biology approaches often utilize small molecules, such as this compound and its potential analogues, to investigate biological processes and identify potential therapeutic targets. frontiersin.orgresearchgate.netamazonaws.com The design and application of chemical probes that interact specifically with biological targets are powerful tools in drug discovery. frontiersin.org Developing chemical probes for protein or peptide binding requires a critical understanding of the target biomolecule's structure and function, often utilizing computational methods like molecular docking to predict interactions. researchgate.net The complex scaffold of this compound could serve as a basis for synthesizing analogues with modified structures to explore structure-activity relationships and potentially identify compounds with enhanced or altered biological properties, suitable for use as chemical probes to elucidate biological mechanisms. researchgate.netrsc.org

Integration of Omics Technologies in Future this compound Research

The integration of omics technologies holds significant promise for advancing future research on this compound. Integrative omics, which combines data from various high-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of complex biological systems. numberanalytics.comnih.gov This approach can help researchers identify patterns and correlations that might not be apparent from single datasets. numberanalytics.com In the context of this compound, omics technologies could be used to investigate the effects of this compound exposure on gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in biological systems. numberanalytics.comuwindsor.ca This could provide deeper insights into its biological targets, mechanisms of action, and potential effects on cellular processes. Integrating multi-omics data requires sophisticated bioinformatics tools and statistical methods to manage and analyze the large datasets generated. nih.gov

Advanced Methodological Development for Comprehensive Analysis

Comprehensive analysis of this compound and its interactions requires the development and application of advanced methodologies. This includes sophisticated analytical techniques for the isolation, purification, and structural characterization of this compound and its potential metabolites or derivatives. Techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy are crucial for detailed structural analysis. Furthermore, advanced methods are needed for studying the biological activities of this compound at a molecular level. This could involve developing cell-based assays, biochemical techniques to study interactions with specific proteins or enzymes, and potentially in vivo models to understand its effects in complex biological systems. Methodological advancements in data analysis, including computational modeling and machine learning techniques, are also essential for interpreting the complex data generated from omics studies and other high-throughput experiments to gain a holistic understanding of this compound's impact. nih.govuwindsor.cadokumen.pubresearchgate.net

Q & A

Q. What are the primary biological activities of deltaline, and what methodological approaches validate these effects?

this compound, a norditerpenoid alkaloid isolated from Delphinium species, exhibits analgesic properties and potential cardiotoxic effects. Its biological activity is typically validated through:

  • In vivo toxicity assays : Measurement of LD50 values in murine models (e.g., 115 mg/kg in mice) to establish acute toxicity thresholds .
  • Receptor inhibition studies : Electrophysiological assays to assess α7 nicotinic acetylcholine receptor antagonism, a mechanism linked to tachycardia in cattle .
  • Plant extraction protocols : HPLC or LC-MS/MS for isolating this compound from co-occurring alkaloids in Delphinium extracts .

Q. How do researchers differentiate this compound’s effects from other norditerpenoid alkaloids in complex plant matrices?

Methodological strategies include:

  • Chromatographic separation : Using reverse-phase chromatography to resolve this compound from structurally similar alkaloids like methyllycaconitine (MLA) .
  • Pharmacokinetic profiling : Comparing serum elimination half-lives (e.g., this compound t1/2 = 8.2 ± 0.6 hours in cattle vs. MLA t1/2 = 20.5 ± 4.1 hours) to isolate compound-specific kinetics .
  • Dose-response experiments : Administering purified this compound vs. whole-plant extracts to decouple its effects from synergistic interactions .

Advanced Research Questions

Q. What experimental designs address contradictions between this compound’s serum concentration and physiological outcomes (e.g., heart rate)?

In cattle studies, this compound serum levels showed no significant correlation with heart rate (Spearman r = 0.33, P = 0.2), unlike MLA (r = 0.75, P < 0.001). To resolve this discrepancy:

  • Tissue distribution analysis : Measure this compound accumulation in cardiac tissue vs. serum to identify compartment-specific effects .
  • Receptor subtype profiling : Test this compound’s affinity for non-α7 nicotinic receptors (e.g., neuromuscular subtypes) using patch-clamp electrophysiology .
  • Multivariate modeling : Incorporate covariates like co-administered alkaloids or individual metabolic variability into dose-response analyses .

Q. How can interspecies variability in this compound metabolism be accounted for when extrapolating toxicity data?

Key considerations include:

  • Comparative pharmacokinetics : Cattle exhibit slower this compound elimination (t1/2 ≈ 8 hours) compared to sheep (t1/2 ≈ 20 minutes), necessitating species-specific dose adjustments .
  • Hepatic enzyme characterization : Profiling cytochrome P450 isoforms responsible for this compound metabolism across herbivores .
  • Cross-species validation : Replicating findings in ex vivo models (e.g., bovine cardiomyocytes) to confirm translational relevance .

Q. What methodological innovations improve detection limits for this compound in low-concentration biological samples?

Advanced techniques include:

  • High-resolution mass spectrometry (HRMS) : Enhances specificity in identifying deltamine metabolites at sub-ng/mL concentrations .
  • Immunoassay development : Generating monoclonal antibodies against this compound for ELISA-based field testing .
  • Microsampling protocols : Using dried blood spots to stabilize this compound in remote fieldwork settings .

Q. How do administration routes (oral vs. intravenous) influence this compound’s toxicokinetic profile in ruminants?

  • Oral administration : Delayed Tmax (5.0 ± 0.6 hours) due to rumen retention and partial alkaloid degradation .
  • Intravenous delivery : Rapid distribution (t1/2 < 20 minutes in sheep) but requires surgical catheterization for repeated sampling .
  • First-pass effect mitigation : Co-administering rumen bypass agents (e.g., lipid carriers) to isolate systemic absorption kinetics .

Data Contradiction Analysis

Q. Why do some studies report this compound-induced cardiotoxicity while others find no direct correlation?

Discrepancies may arise from:

  • Synergistic interactions : Co-occurring MLA potentiates this compound’s effects in whole-plant extracts but not in purified form .
  • Endpoint sensitivity : Heart rate monitoring at 17-hour intervals may miss transient effects observable via continuous ECG .
  • Dose thresholds : Subtoxic this compound concentrations (<10 mg/kg) may not elicit measurable cardiovascular changes in robust species like cattle .

Methodological Best Practices

  • Sample size justification : Use power analysis to ensure adequate detection of heart rate changes (e.g., n ≥ 5 cattle/group with 80% power) .
  • Blinded dosing : Minimize observer bias in physiological monitoring during toxicity trials .
  • Negative controls : Include alkaloid-free placebo groups to distinguish compound-specific effects from stress-induced tachycardia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Deltaline
Reactant of Route 2
Reactant of Route 2
Deltaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.